molecular formula C15H14N2O4 B2433412 N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide CAS No. 478040-53-8

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide

Cat. No.: B2433412
CAS No.: 478040-53-8
M. Wt: 286.287
InChI Key: BYTPVRASXSQVDR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a nitro group

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-10-14(11-5-2-1-3-6-11)16-15(19)12-7-4-8-13(9-12)17(20)21/h1-9,14,18H,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPVRASXSQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-phenylethyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is unique due to the combination of its hydroxy-phenylethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a hydroxyl group and a nitro group attached to a benzamide structure. Its molecular formula is C15H15N2O3C_{15}H_{15}N_{2}O_{3}, and it exhibits various functional properties that contribute to its biological activity.

Target Enzymes
The primary target for this compound is the Tyrosine-protein kinase SYK . This enzyme plays a critical role in immune cell signaling pathways. The compound binds to SYK, inhibiting its activity, which can lead to altered immune responses and potential therapeutic effects in diseases characterized by dysregulated immune activity.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties. A study evaluating various benzamide derivatives reported broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.95 µg/ml to 500 µg/ml .

CompoundMIC (µg/ml)Target Organism
1d1.95Drug-resistant Bacillus subtilis
1d3.9Staphylococcus aureus
1d7.8Bacillus subtilis

Anticancer Activity

This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in colorectal and ovarian cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy Study
    A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and tested against various bacterial strains. The results indicated that these compounds exhibited potent antimicrobial activity, particularly against drug-resistant strains .
  • Cytotoxicity Assessment
    In a study focusing on hydrazide-based compounds, derivatives similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed significant potency against HCT116 (colorectal) and SKOV-3 (ovarian) cancer cells, with some compounds inducing ROS production .

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